2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide
Overview
Description
2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)propanamide is a useful research compound. Its molecular formula is C15H15ClN2O2 and its molecular weight is 290.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.0822054 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Herbicidal Activity
Research on compounds with chlorophenoxy groups, such as a study on the crystal structure and herbicidal activity of a related compound, highlights the relevance of chlorophenoxy derivatives in agriculture for pest control. The study examined the effectiveness of a compound in herbicidal activity, showing the potential agricultural applications of chlorophenoxy and pyridinylmethyl derivatives (Liu et al., 2008).
Antinociceptive Activity
Another study on the synthesis and antinociceptive activity of chlorophenoxy propanamide derivatives suggests potential medical applications. The research found that certain derivatives exhibited significant antinociceptive effects, indicating the possibility of developing new analgesic drugs from chlorophenoxy propanamide derivatives (T. Önkol et al., 2004).
Environmental Impact and Toxicity Studies
The environmental impact and toxicity of chlorophenoxy compounds, such as 2,4-D herbicide, have been extensively studied. A scientometric review analyzed global trends and gaps in studies about the toxicity of 2,4-D, revealing concerns about occupational risk, neurotoxicity, and resistance. This indicates the importance of ongoing research into the environmental and health impacts of these chemicals (N. Zuanazzi et al., 2020).
Advanced Oxidation Technologies
Studies on advanced oxidation technologies for the treatment of chlorophenols suggest applications in environmental remediation. Research demonstrated the effectiveness of various chelating agents in degrading chlorophenols, pointing to the potential for cleaning up contaminated water and soil environments (Aditya Rastogi et al., 2009).
Electo-optic and Nonlinear Optical Material
Investigations into the properties of chlorophenyl propanamide derivatives for potential applications in electro-optic and nonlinear optical materials have been conducted. This highlights the diverse applications of chlorophenoxy and pyridinylmethyl derivatives beyond their biological activity, expanding into materials science and engineering (S. Prabhu et al., 2001).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11(20-14-4-2-13(16)3-5-14)15(19)18-10-12-6-8-17-9-7-12/h2-9,11H,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFZJEXCBNVIFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.